molecular formula C19H26N2O3 B14779188 tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate

tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate

Cat. No.: B14779188
M. Wt: 330.4 g/mol
InChI Key: GFAPGVAJPAFWOK-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structure, which includes a tert-butyl carbamate group and a cyanophenyl moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-cyanophenylmethanol and cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanophenyl group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-16-6-4-5-7-17(16)23-13-15-10-8-14(12-20)9-11-15/h8-11,16-17H,4-7,13H2,1-3H3,(H,21,22)

InChI Key

GFAPGVAJPAFWOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)C#N

Origin of Product

United States

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